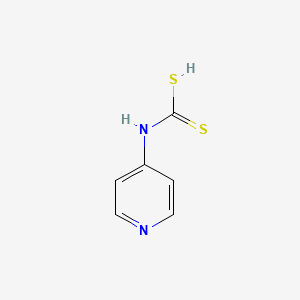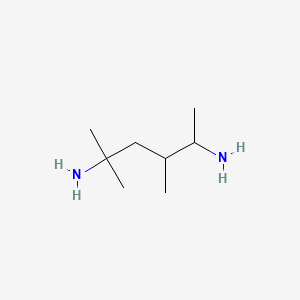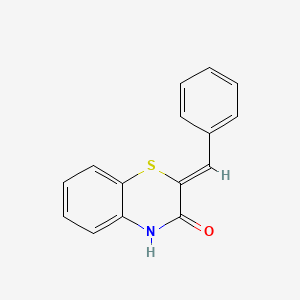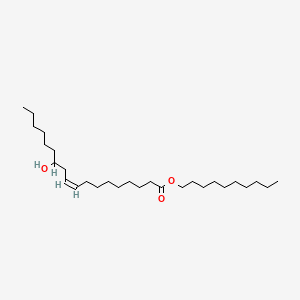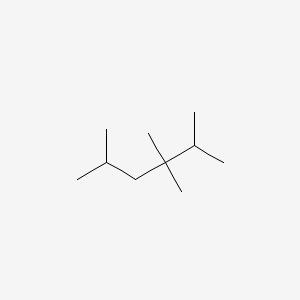
2,3,3,5-Tetramethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3,5-Tetramethylhexane is an organic compound with the molecular formula C10H22. It is a branched alkane, characterized by the presence of four methyl groups attached to a hexane backbone. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,5-Tetramethylhexane can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 2,3-dimethylbutane, with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of more complex hydrocarbons or the isomerization of other branched alkanes. These processes are carried out in large-scale reactors under high pressure and temperature to ensure efficient conversion and high yield .
化学反応の分析
Types of Reactions
2,3,3,5-Tetramethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common for alkanes.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Substitution: Halogenation typically requires the presence of halogens (Cl2, Br2) and may be initiated by light or heat.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Substitution: Halogenated derivatives of this compound are the primary products.
科学的研究の応用
2,3,3,5-Tetramethylhexane has various applications in scientific research:
Chemistry: It is used as a reference compound in studies of hydrocarbon behavior and properties.
Medicine: Research into its derivatives could lead to the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2,3,3,5-Tetramethylhexane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In oxidation reactions, the compound undergoes dehydrogenation, leading to the formation of double bonds or oxygen-containing functional groups. In substitution reactions, the hydrogen atoms are replaced by halogen atoms through a free radical mechanism .
類似化合物との比較
Similar Compounds
- 2,2,3,3-Tetramethylhexane
- 2,2,5,5-Tetramethylhexane
- 2,3,3,4-Tetramethylhexane
Uniqueness
2,3,3,5-Tetramethylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties. The position of the methyl groups influences its boiling point, melting point, and reactivity compared to other isomers .
特性
CAS番号 |
52897-11-7 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC名 |
2,3,3,5-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-8(2)7-10(5,6)9(3)4/h8-9H,7H2,1-6H3 |
InChIキー |
GCGFXFIPOBRMQT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


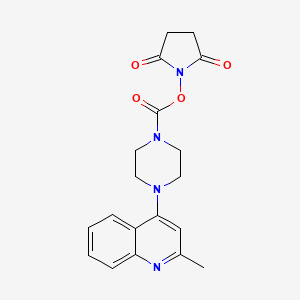
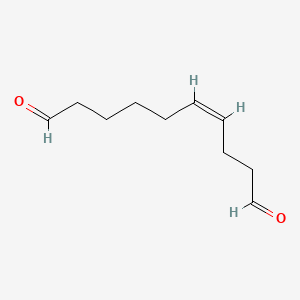
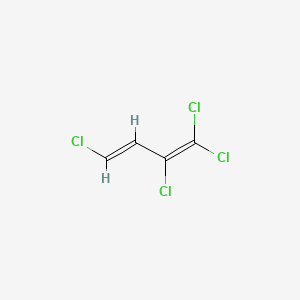
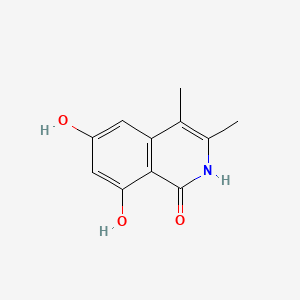
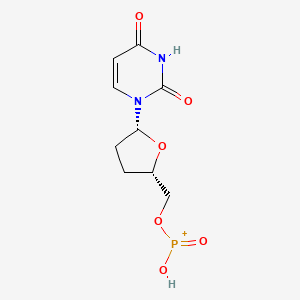
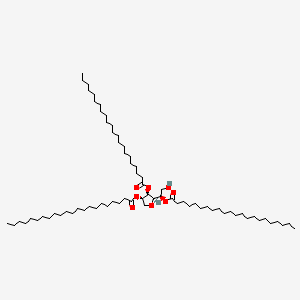
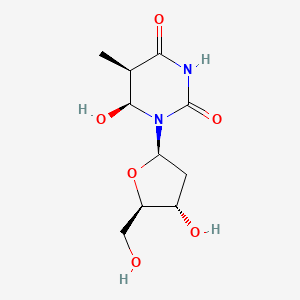
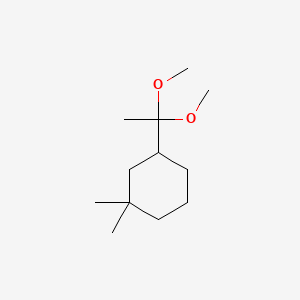
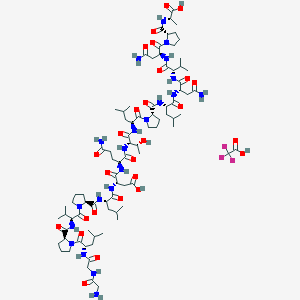
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)
